Mimosine

Description

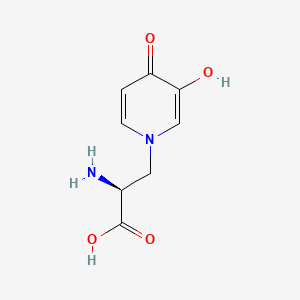

Mimosine is an antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.

L-mimosine has been reported in Arabidopsis thaliana, Euglena gracilis, and Caenorhabditis elegans with data available.

3-Hydroxy-4-oxo-1(4H)-pyridinealanine. An antineoplastic alanine-substituted pyridine derivative isolated from Leucena glauca.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNJWVWKTVETCG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=C(C1=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017244 | |

| Record name | (S)-alpha-Amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mimosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; INSOL IN ALC, ETHER, ACETONE, BENZENE, DIOXANE, ACETIC ACID, ORDINARY ORGANIC SOLVENTS; SOL IN DILUTED ACETONE, DILUTED ALKALI, 1.31e+01 g/L | |

| Record name | (L)-MIMOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mimosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER, TABLETS FROM WATER | |

CAS No. |

500-44-7 | |

| Record name | Mimosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (L)-Mimosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mimosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-alpha-Amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIMOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z46B1LUI5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-MIMOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mimosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C, 228 °C | |

| Record name | Mimosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MIMOSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mimosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mimosine's Mechanism of Action in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, is a well-established agent for inducing reversible cell cycle arrest, primarily at the late G1 phase.[1][2] Its utility in synchronizing cell populations for research has been extensively documented.[2][3] This technical guide provides an in-depth exploration of the multifaceted molecular mechanisms through which mimosine exerts its cytostatic effects. The core mechanism is centered on its function as an iron chelator, which instigates a cascade of downstream events including the inhibition of ribonucleotide reductase, activation of DNA damage response pathways, and upregulation of key cell cycle inhibitors. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for the scientific community.

Core Mechanisms of Mimosine-Induced Cell Cycle Arrest

Mimosine's action is not attributed to a single target but rather to a convergence of several interconnected pathways that collectively halt the cell cycle at the G1/S boundary.

Iron Chelation: The Primary Trigger

The foundational mechanism of mimosine's activity is its ability to chelate iron.[4][5] Iron is an essential cofactor for numerous enzymes critical for cell cycle progression. By sequestering intracellular iron, mimosine effectively starves cells of this vital element, leading to the inhibition of iron-dependent enzymatic processes.[4][5] The effects of mimosine on the cell cycle can be reversed by the addition of excess iron, confirming the centrality of this mechanism.[4][5][6]

Inhibition of Ribonucleotide Reductase (RNR)

One of the most critical iron-dependent enzymes for DNA synthesis is ribonucleotide reductase (RNR). RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication.[4][7] Mimosine inhibits RNR by chelating the iron required in its R2 subunit.[4] This inhibition leads to a depletion of intracellular dNTP pools, particularly dATP and dGTP, thereby creating a state of replicative stress and preventing the initiation and elongation of DNA synthesis.[4][8] This mechanism is similar to that of other RNR inhibitors like hydroxyurea.[8][9]

Upregulation of the CDK Inhibitor p27Kip1

A major consequence of mimosine treatment is the significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1][10] The p27Kip1 protein binds to and inhibits the activity of Cyclin E-CDK2 complexes, which are essential for the G1/S transition.[1][11] Mimosine treatment blocks the serum-dependent activation of CDK2 without affecting the overall protein levels of Cyclin D, Cyclin E, CDK2, or CDK4.[1] The increase in p27Kip1 levels is achieved through both transcriptional and post-transcriptional mechanisms.[1][12] Mimosine has been shown to directly activate the p27Kip1 promoter, leading to increased mRNA synthesis.[12]

HIF-1α-Mediated Inhibition of Replication Initiation

As an iron chelator, mimosine inhibits the activity of iron-dependent HIF-1α prolyl hydroxylases, enzymes that target the Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation. This inhibition leads to the stabilization and accumulation of HIF-1α protein.[9][13] The accumulated HIF-1α contributes to the G1 arrest by mediating the increase in p27Kip1 levels.[9][14] This elevated p27Kip1 then prevents the binding of Ctf4/And-1, a protein essential for the initiation of DNA replication, to chromatin.[9][14][15] This action effectively blocks the assembly of the replication machinery at origins of replication.[9][14]

Activation of the ATM/ATR DNA Damage Response Pathway

Mimosine treatment can activate the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) checkpoint kinases, key regulators of the DNA damage response.[8][16][17] Interestingly, this activation can occur without direct evidence of DNA damage or stalled replication forks.[8][16] The proposed mechanism involves the mimosine-induced generation of Reactive Oxygen Species (ROS), which in turn activates ATM.[8] Activated ATM then blocks S phase entry, preventing potential DNA damage that could arise from replication fork stalling under conditions of dNTP depletion.[8]

Quantitative Data on Mimosine's Effects

The following tables summarize key quantitative data from studies investigating mimosine's impact on cell proliferation and cycle distribution.

Table 1: Inhibitory Concentrations of Mimosine in Various Cell Lines

| Cell Line | Assay Type | Parameter | Concentration | Citation(s) |

|---|---|---|---|---|

| MDA-MB-453 (Breast Cancer) | DNA Synthesis | >90% inhibition | 400 µM | [5] |

| HeLa (Cervical Cancer) | Cell Cycle Arrest | G1 Arrest | 400 µM | [9][13][15] |

| 3T3 (Mouse Fibroblast) | Cell Cycle Arrest | G1 Arrest | 800 µM | [1] |

| IMR-32 (Neuroblastoma) | Cytotoxicity | GI50 | 55.2 µg/ml | [18] |

| U373-MG (Glioblastoma) | Cytotoxicity | GI50 | 37.3 µg/ml |[18] |

Table 2: Representative Effect of Mimosine on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation(s) |

|---|---|---|---|---|---|

| HeLa | Asynchronous (Control) | ~50% | ~30% | ~20% | [19] |

| HeLa | 400 µM Mimosine (24h) | 65-75% | <10% | ~20% | [19] |

| CHO-A8 | 600 µM Mimosine (24h) | >85% | <11% (BrdU+) | - |[20] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in mimosine-induced cell cycle arrest.

Detailed Experimental Protocols

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentration of mimosine (e.g., 400 µM) for a specified duration (e.g., 24 hours).[9][13] Include an untreated control group.

-

Cell Harvesting: Aspirate the culture medium. Wash cells once with phosphate-buffered saline (PBS). Detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cells at 500 x g for 5 minutes at 4°C.[21] Discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[21] Incubate at 4°C for at least 2 hours (can be stored for up to a week).

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes.[21] Discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye and RNase A. A typical solution is 300 µL of PBS containing 50 µg/mL Propidium Iodide (PI), 0.1% Triton X-100, and 100 µg/mL RNase A.[21]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[21]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and detect emission using a filter appropriate for red fluorescence (e.g., 585/42 BP).[21] Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G1 (2N DNA), S (>2N to <4N DNA), and G2/M (4N DNA) phases.

Protocol for Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect changes in the expression levels of proteins like p27Kip1, HIF-1α, and cyclins.

-

Cell Lysis: After mimosine treatment, wash cells with cold PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Quantify the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE). The gel percentage should be chosen based on the molecular weight of the target protein. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p27Kip1, anti-HIF-1α) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control protein like β-actin or GAPDH to ensure equal protein loading across lanes.

Conclusion

The mechanism of mimosine-induced cell cycle arrest is a robust example of how a single chemical agent can perturb multiple, interconnected cellular pathways to achieve a specific outcome. By acting as an iron chelator, mimosine initiates a cascade that includes the inhibition of dNTP synthesis, the stabilization of HIF-1α, and the activation of stress response pathways, all of which converge on the upregulation of the CDK inhibitor p27Kip1. This leads to the effective inhibition of Cyclin E-CDK2 activity and a halt in cell cycle progression at the G1/S boundary. This detailed understanding not only solidifies mimosine's role as a critical tool for cell synchronization in research but also highlights the therapeutic potential of targeting these pathways in oncology and other fields focused on cell proliferation.

References

- 1. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mimosine reversibly arrests cell cycle progression at the G1-S phase border - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Validation of mimosine-induced cell cycle arrest and synchronized release into S phase. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Mimosine inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mimosine, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Activation of the prereplication complex is blocked by mimosine through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of the p27Kip1 tumor suppressor by miR-221 and miR-222 promotes cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation of the Prereplication Complex Is Blocked by Mimosine through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mimosine's cytotoxic effects on human neuronal cell lines via SRB assay [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. Centrosome Duplication Proceeds During Mimosine-Induced G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

Unveiling Mimosine in Leucaena leucocephala: A Technical Guide to its Discovery, Origin, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mimosine, a non-protein amino acid found in the leguminous tree Leucaena leucocephala, has garnered significant scientific interest due to its potent biological activities, including its ability to induce cell cycle arrest. This technical guide provides an in-depth exploration of the discovery and origin of mimosine, detailing its historical isolation and biosynthetic pathway. Furthermore, it presents a comprehensive collection of quantitative data on mimosine distribution within the plant and outlines detailed experimental protocols for its extraction, purification, and quantification. Finally, key signaling pathways associated with mimosine's biosynthesis and its mechanism of action in cell cycle inhibition are visualized, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of mimosine was a gradual process involving several researchers over a number of years. Initially, a substance with similar properties was isolated from Mimosa pudica by Renz, who named it "mimosine".[1] Subsequently, Mascré isolated a crystalline solid from the seeds of Leucaena glauca (now known as Leucaena leucocephala) and named it "leucenol".[2] Later, Bickel and Wibaut also isolated a compound from Leucaena leucocephala, which they named "leucaenine".[2] It was eventually confirmed that all three substances—mimosine, leucenol, and leucaenine—were identical.[2] The definitive chemical structure of mimosine, β-N-(3-hydroxy-4-pyridone)-α-amino propionic acid, was elucidated by Bickel.[1][2] This structural determination revealed its similarity to di-hydroxy-phenylalanine, with a 3-hydroxy-4-pyridone ring replacing the 3,4-dihydroxy-phenyl ring.[1]

Origin and Biosynthesis of Mimosine

Mimosine is a secondary metabolite synthesized in Leucaena leucocephala through a specialized amino acid metabolic pathway. The biosynthesis of mimosine originates from two primary precursors: O-acetylserine (OAS) and 3-hydroxy-4-pyridone (3H4P).[3] The key enzymatic step in this pathway is catalyzed by a cytosolic O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase.[4] This enzyme exhibits a dual function, capable of producing both cysteine and mimosine.[4]

The reaction involves the condensation of OAS with 3H4P to form mimosine.[5] The expression of the gene encoding for this mimosine synthase is a critical factor in determining the concentration of mimosine in the plant.[6][7]

The accumulation of mimosine in Leucaena leucocephala is also influenced by various environmental and internal signaling molecules. Stress-related plant hormones such as jasmonic acid and ethylene have been shown to increase mimosine production.[5][6] Abiotic stressors like UV radiation and soil salinity can also lead to higher concentrations of mimosine, suggesting its role as a stress-response molecule.[6][8]

Quantitative Data on Mimosine Content

The concentration of mimosine varies significantly across different parts of the Leucaena leucocephala plant and is influenced by the developmental stage and environmental conditions. Younger, actively growing tissues generally exhibit higher mimosine content.[9]

| Plant Part | Variety/Condition | Mimosine Content (% Dry Weight) | Reference(s) |

| Leaves | Young | 2.85 - 3.33 | [10] |

| Old | 1.33 - 1.5 | [10] | |

| Normal Green (Fresh) | 6.4 | [1] | |

| Yellowish (Fresh) | 1.4 | [1] | |

| Fallen Green | >0.3 | [1] | |

| Fallen Red | 0.3 | [1] | |

| Dried Normal Green | 0.1 | [1] | |

| Seeds | Strain K-8 | 6.82 | [10] |

| Strain K-67 | 9.98 | [10] | |

| Stems | Strain K-8 | 0.73 | [10] |

| Strain K-67 | 0.33 | [10] | |

| Top sections | 0.47 | [5] | |

| Middle sections | ~0.13 | [5] | |

| Lower sections | ~0.14 | [5] | |

| Roots | Main Root (K-8) | 1.13 | [10] |

| Main Root (K-67) | 1.02 | [10] | |

| Lateral Roots (K-8) | 1.46 | [10] | |

| Lateral Roots (K-67) | 1.17 | [10] |

Table 1: Mimosine Content in Different Parts of Leucaena leucocephala

| Environmental Factor | Condition | Mimosine Content (% Dry Weight) | Reference(s) |

| Salinity | 300 mM NaCl (after 6 days) | ~3.25 | [8] |

| Light | Complete darkness (5 days) | Increased compared to control | [1][8] |

| Purple light | 1.97 | [1] | |

| White light | 2.71 | [1] |

Table 2: Effect of Environmental Factors on Mimosine Content in Leucaena leucocephala Leaves

Experimental Protocols

Extraction of Mimosine from Leucaena leucocephala Leaves

This protocol describes a lab-scale extraction of mimosine from fresh leaves.

Materials:

-

Fresh Leucaena leucocephala leaves

-

Distilled water

-

Ethanol

-

Hydrochloric acid (HCl)

-

Pulverizer/grinder

-

20-mesh screen

-

Beakers (1000 mL)

-

Buchner funnel and filter paper

-

Vacuum filtration setup

-

pH meter

-

Rotary evaporator or distillation setup

Procedure:

-

Preparation of Plant Material:

-

Collect 1 kg of healthy, fresh Leucaena leucocephala leaves.

-

Wash the leaves thoroughly with distilled water to remove any dust and debris.

-

Allow the leaves to air-dry at room temperature for two days.[1]

-

Crush the dried leaves by hand and separate the bark using a 20-mesh screen.

-

Grind the leaf material into a fine powder using a pulverizer.[1]

-

-

Aqueous Extraction:

-

Take 150 g of the powdered leaves and place them in a 1000 mL beaker.

-

Add 750 mL of distilled water to the beaker.

-

Stir the mixture and allow it to stand for a specified period (e.g., 24 hours) to facilitate the extraction of water-soluble components, including mimosine.[1]

-

After the extraction period, filter the mixture through a Buchner funnel under vacuum to separate the filtrate from the solid plant material.[1]

-

-

Ethanol Extraction and Precipitation:

-

To the collected filtrate, add 350 g of ethanol and allow the mixture to stand for 24 hours. This step helps in precipitating some impurities while keeping mimosine in the solution.[1]

-

After 24 hours, a solid precipitate will settle at the bottom.

-

-

pH Adjustment and Filtration:

-

Concentration:

-

Concentrate the final filtrate at a temperature of 20-30°C under vacuum using a rotary evaporator or a lab-scale distillation setup.[1]

-

Continue the concentration until the volume of the extract is reduced to approximately 20 grams.[1]

-

The resulting product will be a dark, viscous material containing concentrated mimosine.

-

Quantification of Mimosine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the quantification of mimosine using HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[7]

-

Mobile Phase: An isocratic mobile phase of 0.02 M ortho-phosphoric acid in water.[7]

-

Flow Rate: 1 mL/min.[7]

-

Detection: UV detection at 280 nm.[4]

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure mimosine standard of a known concentration in the mobile phase.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of mimosine in the samples.

-

-

Sample Preparation:

-

Take a known weight of the concentrated mimosine extract (from the extraction protocol) or dried plant material.

-

Dissolve or extract the sample in a known volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and identify the mimosine peak based on the retention time of the mimosine standard.

-

Construct a calibration curve by plotting the peak area of the mimosine standards against their corresponding concentrations.

-

Determine the concentration of mimosine in the samples by interpolating their peak areas on the calibration curve.

-

Colorimetric Determination of Mimosine

This protocol describes a simple colorimetric method for the quantification of mimosine.

Principle: This method is based on the reaction of mimosine with a reagent to form a colored complex, the absorbance of which is measured spectrophotometrically. Ferric chloride is a common reagent used for this purpose.[5]

Materials:

-

Mimosine extract

-

Pure mimosine standard

-

Ferric chloride (FeCl₃) solution (e.g., 0.5% w/v in 0.1 N HCl)

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of mimosine standard solutions of known concentrations.

-

To a fixed volume of each standard solution, add a fixed volume of the ferric chloride reagent.

-

Allow the reaction to proceed for a specific time to develop the color.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 535 nm for the ferric chloride method).[10]

-

Plot a standard curve of absorbance versus mimosine concentration.

-

-

Sample Analysis:

-

Take a known volume of the mimosine extract.

-

Add the same volume of ferric chloride reagent as used for the standards.

-

After the same reaction time, measure the absorbance of the sample at the same wavelength.

-

Determine the concentration of mimosine in the extract by comparing its absorbance to the standard curve.

-

Mimosine Signaling Pathway in Cell Cycle Arrest

Mimosine is widely recognized for its ability to arrest the cell cycle in the late G1 phase, preventing the initiation of DNA replication.[4] The molecular mechanism underlying this effect involves a specific signaling pathway that ultimately targets the machinery required for DNA synthesis.

Mimosine, an iron chelator, stabilizes the Hypoxia-Inducible Factor 1-alpha (Hif-1α).[1][7] The activated Hif-1α then leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27.[1][7] p27 subsequently inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. A key downstream effect of this pathway is the prevention of the binding of Ctf4 (a component of the replication machinery) to chromatin.[1][7] This inhibition of Ctf4 binding is a critical step that blocks the initiation of DNA replication, thereby causing the cells to arrest in the G1 phase.[1][7]

Conclusion

This technical guide has provided a comprehensive overview of the discovery, origin, and analysis of mimosine from Leucaena leucocephala. The historical timeline of its isolation and structural elucidation, coupled with a detailed understanding of its biosynthetic pathway, offers a solid foundation for further research. The compiled quantitative data and detailed experimental protocols for extraction and analysis serve as practical resources for laboratory work. Furthermore, the visualization of the signaling pathway involved in mimosine-induced cell cycle arrest provides valuable insights for drug development professionals exploring its therapeutic potential. Continued investigation into the regulation of mimosine biosynthesis and its diverse biological activities will undoubtedly unlock new applications for this fascinating natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mimosine, a Toxin Present in Leguminous Trees (Leucaena spp.), Induces a Mimosine-Degrading Enzyme Activity in Some Rhizobium Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mimosine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Mimosine accumulation in Leucaena leucocephala in response to stress signaling molecules and acute UV exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mimosine concentration in Leucaena leucocephala under various environmental conditions [scielo.org.co]

- 9. Mimosine, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Mimosine's Role as an Iron and Zinc Chelator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mimosine, a non-protein amino acid derived from legumes of the Leucaena and Mimosa genera, has garnered significant scientific interest due to its potent metal-chelating properties, particularly for iron (Fe) and zinc (Zn). This technical guide provides an in-depth analysis of the biochemical mechanisms underlying mimosine's function as a chelator and explores the downstream consequences for cellular signaling and metabolism. We present a compilation of quantitative data on its binding affinities, detailed experimental protocols for studying its chelating activity and biological effects, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers investigating mimosine's therapeutic potential and its applications in drug development.

Introduction

Mimosine [β-N(3-hydroxy-4-pyridone)-α-aminopropionic acid] is a structural analog of tyrosine. Its biological activities are largely attributed to its 3-hydroxy-4-pyridone ring, which confers the ability to form stable complexes with various metal ions. The chelation of essential metals like iron and zinc disrupts the function of numerous metalloenzymes, leading to a range of cellular effects, including cell cycle arrest, inhibition of DNA replication, and modulation of specific signaling pathways.[1][2] Understanding the precise nature of mimosine's interaction with these metal ions is crucial for harnessing its therapeutic potential, for example, as an anti-proliferative agent or for its ability to mimic hypoxic conditions.

Quantitative Data on Mimosine-Metal Chelation

The stability of the complexes formed between mimosine and divalent metal cations is a key determinant of its biological activity. Potentiometric titration has been a primary method for determining these stability constants. Under physiological conditions, mimosine demonstrates a strong binding affinity for both zinc and copper, surpassing that of simpler amino acids.[3]

Below is a summary of the stability constants (log β) for complexes of mimosine and related compounds with various metal ions. These values represent the overall stability of the formed complexes.

| Compound | Metal Ion | log β (ML) | log β (ML₂) | log β (M₂L₂) | Experimental Conditions | Reference |

| L-Mimosine | Cu²⁺ | 11.85 | 21.08 | 26.04 | 0.15M KNO₃, 37°C | [3] |

| Zn²⁺ | 8.87 | 16.59 | 19.34 | 0.15M KNO₃, 37°C | [3] | |

| Cd²⁺ | 7.37 | 13.57 | 15.68 | 0.15M KNO₃, 37°C | [3] | |

| Pb²⁺ | 9.36 | 16.14 | 20.37 | 0.15M KNO₃, 37°C | [3] | |

| Mimosinic Acid | Cu²⁺ | 11.23 | 19.86 | - | 0.15M KNO₃, 37°C | [3] |

| Zn²⁺ | 8.29 | 15.17 | - | 0.15M KNO₃, 37°C | [3] |

Note: ML represents a 1:1 metal-ligand complex, ML₂ a 1:2 complex, and M₂L₂ a dimeric complex. Mimosinic acid lacks the amino group of mimosine.

Key Signaling Pathways Modulated by Mimosine Chelation

Mimosine's ability to sequester iron and zinc directly impacts critical cellular signaling pathways that are dependent on these metals as cofactors or structural components.

Iron Chelation and Stabilization of HIF-1α

One of the most well-documented effects of mimosine is its ability to mimic a hypoxic state by stabilizing the Hypoxia-Inducible Factor-1α (HIF-1α).[4][5][6] This occurs because mimosine chelates Fe(II), an essential cofactor for prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By chelating iron, mimosine inhibits PHD activity, preventing HIF-1α degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][7]

Zinc Chelation and Transcriptional Regulation

Mimosine's chelation of zinc can disrupt the function of zinc-finger transcription factors and other zinc-dependent DNA-binding proteins. A notable example is the regulation of cytoplasmic serine hydroxymethyltransferase (SHMT1), an enzyme crucial for one-carbon metabolism and nucleotide synthesis. The SHMT1 gene promoter contains a zinc-sensing metal regulatory element (MRE).[8] Transcription factors, such as Metal-Responsive Element-Binding Transcription Factor-1 (MTF-1), require zinc to adopt the proper conformation for binding to MREs. By reducing intracellular zinc availability, mimosine prevents these transcription factors from binding to the SHMT1 promoter, thereby repressing its transcription. This provides a mechanism by which mimosine can inhibit DNA synthesis that is distinct from its effect on the iron-dependent ribonucleotide reductase.[8]

Experimental Protocols

Determination of Metal-Binding Stoichiometry and Affinity by UV-Vis Spectrophotometry

This protocol provides a general framework for assessing the chelation of Fe(III) or Zn(II) by mimosine through spectrophotometric titration. The formation of a mimosine-metal complex results in a shift in the maximum absorbance wavelength (λ_max), which can be monitored to determine binding characteristics.

Materials:

-

Mimosine stock solution (e.g., 10 mM in an appropriate buffer)

-

Metal salt stock solution (e.g., 10 mM FeCl₃ or ZnSO₄ in water)

-

Buffer solution (e.g., HEPES or Tris-HCl at physiological pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Spectrum of Mimosine: Record the UV-Vis spectrum of a diluted mimosine solution (e.g., 100 µM) in the chosen buffer from 200-600 nm to determine its λ_max.

-

Titration: Prepare a series of solutions in cuvettes, each containing a fixed concentration of mimosine (e.g., 50 µM).

-

Add increasing molar equivalents of the metal salt solution (e.g., from 0 to 5 equivalents) to each cuvette. Ensure the final volume is constant.

-

Incubation: Allow the solutions to equilibrate for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).

-

Spectral Measurement: Record the UV-Vis spectrum for each solution. Note the shift in λ_max and the change in absorbance as a function of metal concentration.

-

Data Analysis:

-

Stoichiometry: Plot the absorbance at the new λ_max of the complex against the molar ratio of [Metal]/[Mimosine]. A breakpoint in the resulting curve indicates the stoichiometry of the complex (e.g., a breakpoint at 1.0 suggests a 1:1 complex). This is known as the mole-ratio method.

-

Binding Affinity: For a more rigorous determination of the dissociation constant (Kd), perform a saturation binding experiment and fit the data (change in absorbance vs. metal concentration) to a suitable binding isotherm model (e.g., one-site binding).

-

Assay for Mimosine's Effect on Ribonucleotide Reductase (RNR) Activity

This protocol outlines a method to assess the inhibitory effect of mimosine on RNR, an iron-dependent enzyme essential for DNA synthesis. The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.[2][9]

Materials:

-

Cell extract or purified RNR enzyme

-

Mimosine solution

-

Reaction buffer (e.g., HEPES buffer containing ATP, MgCl₂, and a reducing agent like DTT)

-

Substrate: [³H]CDP (Cytidine 5'-diphosphate, [5-³H])

-

Quenching solution (e.g., perchloric acid)

-

Neutralizing solution (e.g., KOH)

-

Crotalus atrox venom (for dephosphorylation)

-

HPLC system with a radioactivity detector or liquid scintillation counter

Procedure:

-

Enzyme Preparation: Prepare cell lysates or use purified RNR. Determine the total protein concentration.

-

Inhibition Reaction: Set up reaction tubes containing the reaction buffer and the enzyme preparation. Add varying concentrations of mimosine to different tubes. Include a control with no mimosine. To demonstrate iron-dependency, include a rescue tube with mimosine and excess ferrous sulfate.

-

Pre-incubation: Pre-incubate the enzyme with mimosine for a defined period (e.g., 15 minutes) at 37°C to allow for chelation.

-

Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]CDP.

-

Time Course: Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution.

-

Sample Processing: Neutralize the quenched samples. Add Crotalus atrox venom to dephosphorylate the nucleotides to nucleosides ([³H]cytidine and [³H]deoxycytidine), which are more easily separated by HPLC.

-

Quantification: Separate the products ([³H]deoxycytidine) from the substrate ([³H]cytidine) using reverse-phase HPLC. Quantify the amount of radioactivity in the product peak using a flow-through radioactivity detector or by collecting fractions and using liquid scintillation counting.

-

Data Analysis: Calculate the rate of dCDP formation (nmol/min/mg protein). Plot the RNR activity as a percentage of the control against the mimosine concentration to determine the IC₅₀ value.

Conclusion

Mimosine's efficacy as a chelator of iron and zinc is the fundamental basis for its diverse biological activities. By sequestering these metal ions, mimosine effectively inhibits key metalloenzymes and disrupts metal-dependent signaling and transcriptional processes. This guide provides the quantitative, mechanistic, and methodological foundation for researchers to further explore the intricate role of mimosine in cellular biology. The detailed protocols and pathway diagrams serve as practical tools for designing experiments and interpreting results. Continued investigation into the specific interactions of mimosine with cellular metal pools and its downstream consequences will be vital for translating its potent biochemical properties into novel therapeutic strategies for cancer and other diseases.

References

- 1. Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mimosine inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with mimosine boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-mimosine and hypoxia can increase angiogenin production in dental pulp-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mimosine attenuates serine hydroxymethyltransferase transcription by chelating zinc. Implications for inhibition of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Mimosine on DNA Replication and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, is a potent and reversible inhibitor of DNA replication and synthesis. Its ability to arrest the cell cycle at the late G1 phase has made it a valuable tool in cell biology research for synchronization of cell cultures. More recently, its mechanism of action has garnered interest in the field of drug development for its potential as an anti-proliferative agent. This technical guide provides an in-depth overview of the molecular mechanisms by which mimosine exerts its effects, detailed experimental protocols to study these effects, a compilation of quantitative data, and visual representations of the key signaling pathways involved.

Core Mechanisms of Mimosine Action

Mimosine's inhibitory effects on DNA replication and synthesis are multifaceted, primarily revolving around its ability to chelate iron and zinc, which are essential cofactors for enzymes critical to DNA metabolism. This leads to a cascade of events that ultimately halt cell cycle progression at the G1/S boundary.

Inhibition of Ribonucleotide Reductase and Depletion of dNTP Pools

The primary and most well-established mechanism of mimosine's action is the inhibition of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The R2 subunit of RNR contains a tyrosyl radical that is stabilized by a di-iron center. Mimosine, as a potent iron chelator, disrupts this iron center, thereby inactivating the enzyme.[1][2] This inhibition leads to a significant reduction in the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), particularly dATP and dGTP, which are essential for DNA polymerase activity and, consequently, DNA synthesis.[2] The depletion of dNTPs effectively stalls the elongation of nascent DNA chains at replication forks.[3]

Cell Cycle Arrest at the G1/S Transition

Mimosine consistently induces a reversible cell cycle arrest in the late G1 phase, preventing cells from entering the S phase.[4] This arrest is a downstream consequence of the initial inhibition of DNA synthesis precursors and is mediated by the activation of cell cycle checkpoint pathways.

A key player in this process is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. Mimosine treatment leads to an increase in both the mRNA and protein levels of p27Kip1. This upregulation is, at least in part, mediated by the stabilization of the Hypoxia-Inducible Factor-1 alpha (HIF-1α), another consequence of mimosine's iron-chelating activity. Increased levels of p27Kip1 lead to the inhibition of Cyclin E-CDK2 complexes, which are essential for the G1/S transition and the initiation of DNA replication.

Inhibition of DNA Replication Initiation

Beyond its effects on elongation via dNTP depletion, mimosine also actively inhibits the initiation of DNA replication.[5] This is achieved by preventing the loading of essential replication factors onto chromatin. Specifically, mimosine has been shown to block the binding of Ctf4 (Constitutive Cohesin-Associated Factor 4), also known as And-1, to chromatin.[6] Ctf4 is a crucial scaffolding protein that connects the CMG (Cdc45-MCM-GINS) helicase with DNA polymerase α-primase, a key step in the formation of the replication fork. The inhibition of Ctf4 chromatin binding is also linked to the HIF-1α/p27Kip1 axis.[6]

Activation of the ATM-Mediated DNA Damage Response

Recent studies have revealed that mimosine treatment can activate the Ataxia Telangiectasia Mutated (ATM) protein, a key kinase in the DNA damage response pathway, even in the absence of direct DNA damage.[7] This activation is thought to be triggered by the replicative stress induced by the lack of dNTPs and the stalling of replication forks. Activated ATM can then phosphorylate a range of downstream targets to enforce the G1/S checkpoint and prevent the entry of cells with compromised replication potential into S phase.

Quantitative Data on Mimosine's Effects

The following tables summarize quantitative data from various studies on the effects of mimosine on cell cycle distribution and DNA synthesis.

Table 1: Effect of Mimosine on Cell Cycle Distribution

| Cell Line | Mimosine Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G1 Phase | Reference |

| CHO-A8 | 600 | 24 | ~89% | [1] |

| CHO-A8 | 600 | 48 | ~90% | [1] |

| Human Fibroblasts | 400 | 24 | 65-75% | [8] |

| HeLa | 400 | 24 | Not specified, but significant increase | [6] |

| HeLa S3 | 1000 | 24 | >90% at G1/S boundary | [7] |

| EJ30 | 500 | 24 | Synchronized in late G1 | [4] |

Table 2: Inhibition of DNA Synthesis by Mimosine

| System | Mimosine Concentration | Effect | Reference |

| Murine Erythroleukemia F4N cells | 25-400 µM | Dose-dependent inhibition of replicon initiation and overall DNA synthesis within 2 hours. | [5] |

| Sheep wool follicles | 0.2 mM | Inhibition of [3H]thymidine incorporation. | [9] |

| CHO cells | Not specified | Inhibition of DNA synthesis. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of mimosine.

Cell Synchronization with Mimosine

This protocol is used to arrest cells in the late G1 phase.

Materials:

-

Cell culture medium appropriate for the cell line.

-

Fetal Bovine Serum (FBS).

-

Mimosine (from a stock solution, typically 10-20 mM in water or PBS, filter-sterilized).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter).

Procedure:

-

Plate cells at a density that will not lead to confluency at the end of the experiment.

-

Allow cells to attach and grow for 24 hours.

-

Add mimosine to the culture medium to the desired final concentration (typically 200-600 µM).

-

Incubate the cells for 16-24 hours.

-

To confirm cell cycle arrest, harvest a sample of cells for flow cytometry analysis of DNA content.

-

To release the cells from the block, wash the cells twice with warm PBS, and then add fresh, pre-warmed culture medium without mimosine.

Analysis of DNA Content by Flow Cytometry

This protocol is used to determine the cell cycle distribution of a cell population.

Materials:

-

Harvested cells.

-

PBS.

-

70% Ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Harvest cells by trypsinization and pellet by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

-

Pellet the fixed cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Measurement of DNA Synthesis by [3H]Thymidine Incorporation

This assay quantifies the rate of DNA synthesis.

Materials:

-

Cells cultured in multi-well plates.

-

Mimosine.

-

[3H]Thymidine.

-

Trichloroacetic acid (TCA), 10% (ice-cold).

-

Ethanol, 95%.

-

Sodium hydroxide (NaOH), 0.2 M.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Plate cells in multi-well plates and treat with mimosine for the desired time and concentration.

-

Add [3H]thymidine to each well (typically 1 µCi/mL) and incubate for 1-2 hours.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.

-

Aspirate the TCA and wash the wells twice with 95% ethanol.

-

Allow the wells to air dry completely.

-

Add 0.2 M NaOH to each well to dissolve the precipitate.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP) for Ctf4

This protocol is used to determine if Ctf4 is bound to chromatin.

Materials:

-

Cells treated with or without mimosine.

-

Formaldehyde (37%).

-

Glycine.

-

Cell lysis buffer.

-

Nuclear lysis buffer.

-

Sonicator.

-

Anti-Ctf4 antibody.

-

Protein A/G magnetic beads.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution buffer.

-

Proteinase K.

-

Phenol:chloroform:isoamyl alcohol.

-

Ethanol.

-

qPCR reagents.

Procedure:

-

Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Harvest and wash the cells.

-

Lyse the cells and then the nuclei to release chromatin.

-

Shear the chromatin to fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-Ctf4 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the amount of specific DNA sequences associated with Ctf4 using qPCR with primers for known target regions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: Mimosine's multifaceted mechanism of action on DNA replication.

Experimental Workflows

Caption: Workflow for cell synchronization and DNA synthesis analysis.

Conclusion

Mimosine is a powerful tool for studying the intricacies of DNA replication and cell cycle control. Its well-defined mechanism of action, primarily through the inhibition of ribonucleotide reductase and the subsequent depletion of dNTPs, triggers a cascade of events leading to a robust and reversible G1/S phase arrest. The involvement of key regulatory proteins such as p27Kip1, HIF-1α, Ctf4, and ATM highlights the complex interplay of pathways that ensure genomic integrity. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological effects of mimosine and its potential therapeutic applications. The continued investigation into the nuanced effects of mimosine will undoubtedly provide deeper insights into the fundamental processes of life and may pave the way for novel anti-cancer strategies.

References

- 1. Centrosome Duplication Proceeds During Mimosine-Induced G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mimosine inhibits viral DNA synthesis through ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mimosine arrests DNA synthesis at replication forks by inhibiting deoxyribonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of mimosine on DNA synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the prereplication complex is blocked by mimosine through reactive oxygen species-activated ataxia telangiectasia mutated (ATM) protein without DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of wool follicle DNA synthesis by mimosine and related 4(1H)-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of Early Mimosine Toxicity and Biological Effects Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mimosine, a non-protein amino acid found predominantly in the foliage and seeds of leguminous trees of the Leucaena and Mimosa genera, has been a subject of scientific inquiry for decades due to its notable toxicity and diverse biological activities. Early investigations into its effects laid the groundwork for our current understanding of its mechanisms of action, which are of significant interest in fields ranging from toxicology and animal husbandry to oncology and cell biology. This technical guide provides a comprehensive overview of the foundational early studies on mimosine toxicity, with a focus on quantitative data, detailed experimental protocols, and the initially proposed biological pathways.

Core Toxicological and Biological Effects

Early research identified several key toxicological and biological effects of mimosine across various species. These include, but are not limited to, alopecia (hair loss), reduced growth rates, goiter (enlargement of the thyroid gland), reproductive issues, and inhibition of cell proliferation. The primary metabolite of mimosine, 3,4-dihydroxypyridine (3,4-DHP), was also identified as a significant contributor to its goitrogenic effects.

Quantitative Data from Early Studies

The following tables summarize the quantitative data extracted from seminal early studies on mimosine toxicity.

Table 1: In Vivo Toxicity and Biological Effects of Mimosine in Animal Models

| Animal Model | Dosage/Administration | Observed Effects | Reference |

| Sheep (Merino) | 8 g L-mimosine infused intravenously over 1.5-2 days (~80 mg/kg/day) | Effective for defleecing; cessation of wool growth within 2 days. | Reis et al. (1975)[1] |

| Sheep (Merino) | Intravenous infusion of L-mimosine to maintain plasma levels above 0.1 mmol/l | Weakening of wool fibers, allowing for defleecing. | Reis et al. (1975)[1] |

| Rats | Not specified | Production of reversible infertility. | Hylin & Lichton (1965)[2] |

| Rats | Not specified | Fetal resorption. | Dewreede & Wayman (1970)[2] |

Table 2: In Vitro Cellular Effects of Mimosine

| Cell Line | Mimosine Concentration | Observed Effects | Reference |

| H.Ep-2 (Human Epidermoid Carcinoma) | Not specified | Inhibition of mitosis and DNA synthesis. | Tsai & Ling (1971)[3] |

Detailed Experimental Protocols from Early Studies

The methodologies employed in early mimosine research were foundational in establishing its toxicological profile. Below are detailed descriptions of key experimental protocols.

Induction of Defleecing in Sheep

-

Objective: To determine the efficacy of mimosine as a chemical defleecing agent in sheep.

-

Animal Model: Twenty-two Merino sheep.

-

Mimosine Administration: L-mimosine was administered via intravenous or intraperitoneal injection as a single dose, or as a continuous intravenous infusion over 1-4 days.

-

Dosage:

-

Single injections: 1-16 g

-

Infusions: Ranging from 0.5 g/day to 8 g/day . A total of at least 8 g infused over 1.5-2 days (approximately 80 mg/kg/day) was found to be effective for defleecing.

-

-

Parameters Measured:

-

Wool Strength: Assessed to determine if the wool could be easily removed.

-

Wool Growth Rate: Measured by observing the length and diameter of wool fibers.

-

Follicle Morphology: Histological examination of skin biopsies to observe changes in wool follicles.

-

Plasma Mimosine Levels: Blood samples were taken to measure the concentration of mimosine in the plasma.

-

-

Key Findings: A sustained plasma mimosine concentration above 0.1 mmol/l was necessary to weaken the wool sufficiently for defleecing. This was achieved with an intravenous infusion of at least 8 g of L-mimosine over 1.5 to 2 days[1].

Inhibition of Mitosis and DNA Synthesis in H.Ep-2 Cells

-

Objective: To investigate the effect of mimosine on cell division and DNA synthesis in a human cancer cell line.

-

Cell Line: H.Ep-2 (Human Epidermoid Carcinoma of the larynx).

-

Methodology:

-

Cell Culture: H.Ep-2 cells were cultured in a suitable growth medium.

-

Mimosine Treatment: Mimosine was added to the cell cultures.

-

Assessment of Mitosis: The mitotic index was determined by microscopic examination of the cells to count the percentage of cells in mitosis.

-

Assessment of DNA Synthesis: The rate of DNA synthesis was measured by the incorporation of radiolabeled thymidine into the cellular DNA.

-

-

Key Findings: Mimosine was found to inhibit both mitosis and DNA synthesis in H.Ep-2 cells, suggesting its anti-proliferative properties[3].

Early Hypothesized Mechanisms and Signaling Pathways

From the outset of research, the unique chemical structure of mimosine pointed towards specific biochemical interactions as the basis for its toxicity.

Metal Chelation

One of the earliest proposed mechanisms of mimosine's action was its ability to chelate metal ions. Its structure, particularly the 3-hydroxy-4-pyridone ring, allows it to bind to divalent and trivalent metal ions, such as Fe²⁺/Fe³⁺, Zn²⁺, and Cu²⁺. This chelation was hypothesized to disrupt the function of metalloenzymes that require these ions as cofactors for their catalytic activity.

Inhibition of Pyridoxal Phosphate-Dependent Enzymes

Early studies by Lin and Ling in the 1960s provided evidence that mimosine could interfere with enzymes that require pyridoxal-5'-phosphate (a form of vitamin B6) as a coenzyme. They demonstrated that mimosine could react with pyridoxal-5'-phosphate, thereby inhibiting the activity of enzymes involved in amino acid metabolism.

Inhibition of DNA Synthesis

The observation that mimosine inhibits cell proliferation led to investigations into its effects on DNA replication. Early studies, such as that by Tsai and Ling on H.Ep-2 cells, demonstrated a clear inhibition of DNA synthesis[3]. The prevailing hypothesis from this early work was that mimosine's interference with deoxyribonucleotide metabolism, likely through the inhibition of ribonucleotide reductase (an iron-dependent enzyme), was a key factor in its anti-proliferative effects.

Visualizing Early Concepts of Mimosine's Biological Impact

The following diagrams, generated using the DOT language, illustrate the core concepts derived from early research on mimosine's toxicity and biological effects.

Caption: Metabolic conversion of mimosine to the goitrogenic 3,4-DHP.

Caption: Early proposed mechanisms of mimosine's biological activity.

Caption: Experimental workflow for mimosine-induced defleecing in sheep.

Conclusion

The early studies on mimosine toxicity were pivotal in characterizing its potent biological effects and elucidating its fundamental mechanisms of action. The pioneering work on its impacts on livestock, particularly sheep, and its anti-proliferative effects on cancer cells, opened up diverse avenues of research. The foundational concepts of metal chelation, enzyme inhibition, and disruption of DNA synthesis, as established by this early research, continue to be central to our understanding of mimosine's properties and its potential applications in various scientific and medical fields. This guide serves as a testament to the enduring value of these initial investigations in shaping the ongoing exploration of this intriguing natural compound.

References

- 1. Effects of mimosine, a potential chemical defleecing agent, on wool growth and the skin of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Toxic action of mimosine. I. Inhibition of mitosis and DNA synthesis of H.Ep-2 cell by mimosine and 3,4-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Mimosine: A Technical Guide for Researchers in Drug Development

Abstract

Mimosine, a non-proteinogenic amino acid derived from plants of the Mimosa and Leucaena genera, has garnered significant attention within the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and properties of mimosine, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The document details the key structural features of mimosine, its physicochemical properties, and its established mechanisms of action, with a particular focus on its role as a cell cycle inhibitor and a metal chelator. Furthermore, this guide furnishes detailed experimental protocols for the extraction, purification, and biological evaluation of mimosine, alongside visualizations of its associated signaling pathways to facilitate a deeper understanding and application in research settings.

Introduction

Mimosine, chemically known as (2S)-2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid, is a naturally occurring toxic amino acid.[1][2] Its structural similarity to tyrosine and its ability to chelate metal ions are central to its biological effects.[3] The primary mechanism of action of mimosine involves the reversible arrest of the cell cycle at the late G1 phase, preventing the initiation of DNA replication.[1] This property has made mimosine a valuable tool in cell biology for synchronizing cell cultures and a subject of interest for its potential as an antiproliferative agent in cancer research.[4] This guide aims to consolidate the current knowledge on mimosine's structure and chemical properties, providing a solid foundation for its application in scientific research and drug discovery.

Mimosine: Structure and Physicochemical Properties

The unique chemical structure of mimosine underpins its biological activity. It consists of an alanine side chain attached to a 3-hydroxy-4-pyridone ring.[3][5]

Chemical Structure

The IUPAC name for mimosine is (2S)-2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid.[2][6] Its key functional groups include a carboxylic acid, an amino group, and a hydroxypyridone ring.[7]

Physicochemical Data

A summary of the key physicochemical properties of mimosine is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀N₂O₄ | [6][8] |

| Molecular Weight | 198.18 g/mol | [6][8] |

| CAS Number | 500-44-7 | [8][9] |

| Appearance | Off-white to light yellow solid | [10] |

| Melting Point | 291 °C (decomposes) | [1] |

| pKa | 7.2 | [11] |

| Solubility | Sparingly soluble in water and organic solvents. Soluble in aqueous alkaline solutions. Insoluble in DMSO. | [12][13] |

| UV max | 282 nm | [9] |

Biological Activity and Mechanism of Action

Mimosine exerts its biological effects primarily through two interconnected mechanisms: inhibition of DNA replication leading to cell cycle arrest and chelation of essential metal ions.

Cell Cycle Arrest

Mimosine is widely recognized for its ability to reversibly arrest cells in the late G1 phase of the cell cycle, just before the onset of S phase.[1] This arrest is attributed to the inhibition of DNA replication initiation.[1] Mechanistically, mimosine has been shown to inhibit the elongation of nascent DNA chains by altering the metabolism of deoxyribonucleotides.[6] Furthermore, it prevents the binding of crucial DNA replication initiation factors, such as Ctf4/And-1, to chromatin.[9]

Metal Chelation

The 3-hydroxy-4-pyridone ring of mimosine is a key structural feature that enables it to act as a potent bidentate chelator of various metal ions, most notably iron (Fe³⁺) and zinc (Zn²⁺).[4][14] This iron-chelating property is directly linked to its effect on the cell cycle. By chelating iron, mimosine inhibits iron-dependent enzymes that are crucial for cell cycle progression, such as ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides.[10] The depletion of intracellular iron pools by mimosine leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which mimosine exerts its effects on the cell cycle.

References

- 1. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods of Mimosine Extraction from Leucaena leucocephala (Lam.) de Wit Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrophotometric determination of mimosine and 3-hydroxy-4-(1H)-pyridone--the toxic principles of Leucaena leucocephala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical method of extracting mimosine from ipil-ipil, Leucaena leucocephala, leaves and its effect on survival and growth of Penaeus monodon juveniles [repository.seafdec.org.ph]

- 9. Methods of Mimosine Extraction from Leucaena leucocephala (Lam.) de Wit Leaves | Springer Nature Experiments [experiments.springernature.com]

- 10. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 11. Pharmacologic augmentation of hypoxia-inducible factor-1alpha with mimosine boosts the bactericidal capacity of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thedoggymachine.com [thedoggymachine.com]

- 13. researchgate.net [researchgate.net]

- 14. irjet.net [irjet.net]

Mimosine in Cancer Research: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mimosine, a non-protein amino acid derived from plants of the Mimosa and Leucaena genera, has garnered significant interest in oncological research for its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer types. This technical guide provides an in-depth overview of the current understanding of mimosine's therapeutic potential, focusing on its molecular mechanisms of action, preclinical efficacy, and the methodologies employed to evaluate its anti-cancer properties. The primary mechanisms of mimosine's action include the induction of cell cycle arrest, primarily at the G1/S phase transition, initiation of apoptosis through various signaling cascades, and the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxic environments. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for in vitro and in vivo research, and presents visual representations of the critical signaling pathways and experimental workflows to facilitate further investigation into mimosine and its derivatives as potential cancer therapeutics.

Introduction